N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of 4-ethoxybenzo[d]thiazole with appropriate dioxine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the process and reduce production time .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts such as palladium or platinum, solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain cellular pathways.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. For example, it may inhibit the cyclooxygenase (COX) enzymes, reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
N-(thiazol-2-yl)benzenesulfonamides: Known for their antibacterial activity.
Benzothiazole derivatives: Exhibit a range of biological activities, including antimicrobial and anticancer properties
Uniqueness
N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide stands out due to its unique combination of a benzothiazole ring with a dioxine moiety, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives .
Biological Activity
N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzothiazole moiety fused with a dioxine ring. Its molecular formula is C12H13N3O3S, with a molecular weight of approximately 265.31 g/mol. The presence of the ethoxy group at the 4-position of the benzothiazole ring contributes to its biological activity and physicochemical properties.
Antimicrobial Activity
Research indicates that compounds within the benzothiazole class exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains.
Table 1: Antimicrobial Activity Against Bacterial Strains
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 0.015 µg/mL |
This compound | Escherichia coli | 0.030 µg/mL |
These results suggest that the compound is more effective than traditional antibiotics like ampicillin and streptomycin .
Anticancer Activity
Several studies have highlighted the anticancer potential of benzothiazole derivatives. The compound has shown selective cytotoxicity against various cancer cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
---|---|---|
HeLa (cervical) | 12.7 | Cisplatin (21.5) |
MDA-MB-361 (breast) | 15.0 | Cisplatin (21.5) |
The compound induced apoptosis in HeLa cells through both extrinsic and intrinsic pathways, indicating its potential as an anticancer agent .
The biological activity of this compound may be attributed to its ability to inhibit specific cellular pathways involved in bacterial replication and cancer cell proliferation. For example, it has been shown to inhibit topoisomerase IV in bacterial cells without affecting human topoisomerase II, which highlights its selectivity .
Case Studies
A notable case study involved testing the compound's efficacy in vivo using animal models with induced tumors. The results demonstrated a significant reduction in tumor size compared to control groups treated with saline solutions.
Case Study Summary
Study Design: Mice with induced tumors were treated with varying doses of this compound.
Findings:
- Tumor size reduction was observed in a dose-dependent manner.
- No significant toxicity was reported at therapeutic doses.
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-2-19-9-4-3-5-11-12(9)15-14(21-11)16-13(17)10-8-18-6-7-20-10/h3-5,8H,2,6-7H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYATUUOXNOFSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=COCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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